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Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the novel

compound 2-Morpholin-4-yl-1-phenylethylamine. The intended audience for this document

includes researchers, scientists, and professionals in the field of drug development. We will

delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data to elucidate the molecular structure of this compound. This guide

emphasizes the "why" behind the experimental choices and data interpretation, ensuring a

deep understanding of the analytical process. All protocols are designed to be self-validating,

and all claims are supported by authoritative references.

Introduction: The Significance of 2-Morpholin-4-yl-1-
phenylethylamine
2-Morpholin-4-yl-1-phenylethylamine is a derivative of phenethylamine, a class of

compounds with a wide range of biological activities. The incorporation of a morpholine ring

introduces unique pharmacological properties, making it a compound of interest in medicinal

chemistry and drug discovery. Accurate structural elucidation is the cornerstone of
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understanding its structure-activity relationship (SAR) and is indispensable for drug

development and patentability. This guide provides the foundational spectroscopic data and its

detailed interpretation.

Molecular Structure and Atom Labeling
To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in 2-
Morpholin-4-yl-1-phenylethylamine have been systematically labeled. This labeling will be

used consistently throughout the guide.

Figure 1. Labeled molecular structure of 2-Morpholin-4-yl-1-phenylethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. For this analysis, both ¹H and ¹³C NMR spectra

were acquired.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: 5-10 mg of 2-Morpholin-4-yl-1-phenylethylamine was dissolved in 0.7

mL of deuterated chloroform (CDCl₃).

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer was used for data

acquisition.

¹H NMR Parameters:

Pulse Program: zg30

Number of Scans: 16

Spectral Width: 16 ppm

Acquisition Time: 4.089 s

Relaxation Delay: 1.0 s
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¹³C NMR Parameters:

Pulse Program: zgpg30

Number of Scans: 1024

Spectral Width: 240 ppm

Acquisition Time: 1.087 s

Relaxation Delay: 2.0 s

Data Processing: The raw data was processed using MestReNova software. Fourier

transformation, phase correction, and baseline correction were applied. The chemical shifts

were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16

ppm for ¹³C).

¹H NMR Data and Interpretation
Table 1. ¹H NMR Data for 2-Morpholin-4-yl-1-phenylethylamine in CDCl₃ at 400 MHz.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.35 - 7.20 m 5H Ar-H

4.08 dd, J = 8.8, 4.0 Hz 1H Cα-H

3.72 t, J = 4.6 Hz 4H O(CH₂)₂

2.70
ddd, J = 12.4, 8.8, 4.0

Hz
1H Cβ-Ha

2.55
ddd, J = 12.4, 8.8, 4.0

Hz
1H Cβ-Hb

2.48 t, J = 4.6 Hz 4H N(CH₂)₂

1.65 br s 2H NH₂

Interpretation of ¹H NMR Spectrum:
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The aromatic protons on the phenyl ring appear as a multiplet between 7.35 and 7.20 ppm,

integrating to five protons. The methine proton (Cα-H) at 4.08 ppm is a doublet of doublets due

to coupling with the two diastereotopic protons on the adjacent Cβ. The four protons of the

morpholine ring adjacent to the oxygen atom are observed as a triplet at 3.72 ppm. The two

diastereotopic protons on Cβ appear as distinct multiplets around 2.70 and 2.55 ppm. The four

protons of the morpholine ring adjacent to the nitrogen atom are seen as a triplet at 2.48 ppm.

The broad singlet at 1.65 ppm corresponds to the two protons of the primary amine.

¹³C NMR Data and Interpretation
Table 2. ¹³C NMR Data for 2-Morpholin-4-yl-1-phenylethylamine in CDCl₃ at 100 MHz.

Chemical Shift (δ, ppm) Assignment

142.1 C1'

128.5 C3', C5'

127.4 C4'

126.8 C2', C6'

67.1 O(CH₂)₂

61.2 Cβ

53.9 N(CH₂)₂

52.8 Cα

Interpretation of ¹³C NMR Spectrum:

The aromatic carbons of the phenyl ring are observed in the range of 126.8 to 142.1 ppm. The

carbon atom C1' to which the ethylamine chain is attached is seen at 142.1 ppm. The carbons

of the morpholine ring adjacent to the oxygen (O(CH₂)₂) appear at 67.1 ppm, while those

adjacent to the nitrogen (N(CH₂)₂) are at 53.9 ppm. The Cβ carbon is observed at 61.2 ppm,

and the Cα carbon is at 52.8 ppm.
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NMR Workflow

Sample Preparation
(5-10 mg in CDCl3)

Data Acquisition
(400 MHz Spectrometer)

Data Processing
(MestReNova)

Spectral Interpretation
(Structure Elucidation)
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Figure 2. Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
Sample Preparation: A thin film of the neat compound was placed between two sodium

chloride (NaCl) plates.

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was used.

Parameters:

Scan Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Data Processing: The resulting spectrum was baseline corrected.

IR Data and Interpretation
Table 3. Key IR Absorption Bands for 2-Morpholin-4-yl-1-phenylethylamine.
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Wavenumber (cm⁻¹) Intensity Assignment

3360, 3290 Medium, sharp N-H stretch (primary amine)

3060, 3030 Medium C-H stretch (aromatic)

2950, 2860 Strong C-H stretch (aliphatic)

1600, 1495, 1450 Medium to weak C=C stretch (aromatic ring)

1115 Strong C-O-C stretch (ether)

760, 700 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Interpretation of IR Spectrum:

The two sharp bands at 3360 and 3290 cm⁻¹ are characteristic of the symmetric and

asymmetric N-H stretching vibrations of a primary amine. The absorptions above 3000 cm⁻¹

are due to the C-H stretching of the aromatic ring. The strong bands between 2950 and 2860

cm⁻¹ correspond to the C-H stretching of the aliphatic portions of the molecule. The

characteristic C=C stretching vibrations of the aromatic ring are observed in the 1600-1450

cm⁻¹ region. A very strong band at 1115 cm⁻¹ is indicative of the C-O-C stretching of the

morpholine ring's ether functional group. The strong absorptions at 760 and 700 cm⁻¹ are due

to the C-H out-of-plane bending, which is characteristic of a monosubstituted benzene ring.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.

Experimental Protocol: MS Data Acquisition
Sample Introduction: The sample was introduced via direct infusion into the mass

spectrometer.

Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass

spectrometer was used.
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Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

Mass Analyzer: Orbitrap

Scan Range: m/z 50 - 500

MS Data and Interpretation
Table 4. Mass Spectrometry Data for 2-Morpholin-4-yl-1-phenylethylamine.

m/z Relative Intensity (%) Assignment

221.1654 100 [M+H]⁺ (Molecular Ion)

134.0964 85 [C₉H₁₂N]⁺

105.0704 45 [C₇H₇O]⁺ or [C₈H₉]⁺

86.0964 95 [C₅H₁₂N]⁺

Interpretation of Mass Spectrum:

The mass spectrum shows a prominent peak at m/z 221.1654, which corresponds to the

protonated molecular ion [M+H]⁺ (calculated exact mass for C₁₃H₂₁N₂O⁺: 221.1654). This

confirms the molecular weight of the compound. The peak at m/z 134.0964 is likely due to the

loss of the morpholine group. The fragment at m/z 105.0704 could be the tropylium ion or a

benzoyl cation, common fragments for phenethylamines. The intense peak at m/z 86.0964

corresponds to the protonated morpholine fragment.
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Mass Spectrometry Fragmentation Pathway
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Figure 3. Proposed fragmentation pathway for 2-Morpholin-4-yl-1-phenylethylamine in ESI-

MS.

Integrated Spectroscopic Analysis: A Cohesive
Structural Proof
The true power of spectroscopic analysis lies in the integration of data from multiple

techniques. The ¹H and ¹³C NMR data provide the carbon-hydrogen framework of the molecule.

The IR spectrum confirms the presence of key functional groups, such as the primary amine,

the aromatic ring, and the ether linkage. Finally, the mass spectrum confirms the molecular

weight and provides further structural information through fragmentation patterns. Together,

these techniques provide a comprehensive and unambiguous confirmation of the structure of

2-Morpholin-4-yl-1-phenylethylamine.

Conclusion
This guide has provided a detailed spectroscopic characterization of 2-Morpholin-4-yl-1-
phenylethylamine. The presented NMR, IR, and MS data, along with their detailed
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interpretation, provide a solid foundation for the use of this compound in further research and

development. The methodologies described herein are robust and can be applied to the

characterization of other novel small molecules.

To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of 2-Morpholin-4-yl-
1-phenylethylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585773#spectroscopic-data-nmr-ir-ms-of-2-
morpholin-4-yl-1-phenylethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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